molecular formula C8H7BrN2O B3147285 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-35-0

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3147285
CAS No.: 619331-35-0
M. Wt: 227.06 g/mol
InChI Key: SSEKUWDRHZZSFH-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of pyrrolo[2,3-c]pyridine, featuring a bromine atom at the 7th position and a methoxy group at the 4th position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is primarily related to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and methoxy substituents influence its binding affinity and selectivity. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEKUWDRHZZSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask containing 7-hydroxy-4-methoxy-6-azaindole (0.200 g, 1.22 mmol) was added anisole (3 mL) and then POBr3 (1.57 g, 6.09 mmol). The system was purged with Ar and then it was heated at 160° C. (oil bath temperature) for 1 h. The reaction mixture was then allowed to cool to room temperature, quenched with 2M HBr (5 mL) and extracted with methyl t-butyl ether. The aqueous phase was separated and the pH was adjusted to 6-7, after which it was extracted with EtOAc. The resulting organic phase was dried (MgSO4) and evaporated to give a solid residue which was chromatographed (SiO2/5% MeOH-DCM) to afford the title compound (0.076 g, 27%) as a white solid:
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.57 g
Type
reactant
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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